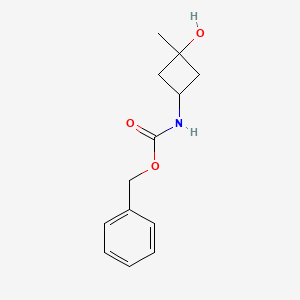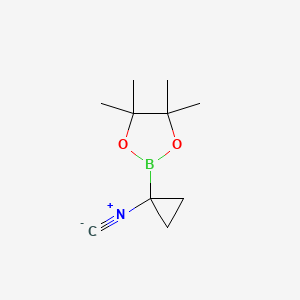
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane is an organic compound with the molecular formula C10H16BNO2. This compound is notable for its unique structure, which includes an isocyano group and a dioxaborolane ring attached to a cyclopropane ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Preparation Methods
The synthesis of 1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the isocyano group and the dioxaborolane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The dioxaborolane ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.
Material Science: It is used in the preparation of advanced materials with unique properties.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of 1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane involves its interaction with specific molecular targets. The isocyano group can form strong bonds with metal centers, making it a valuable ligand in coordination chemistry. The dioxaborolane ring can participate in boron-mediated reactions, facilitating the formation of new chemical bonds. These interactions are crucial for the compound’s role in catalysis and organic synthesis.
Comparison with Similar Compounds
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane can be compared with similar compounds such as:
1-Isocyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound has a benzene ring instead of a cyclopropane ring, which affects its reactivity and applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound lacks the isocyano group, making it less versatile in certain reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C10H16BNO2 |
|---|---|
Molecular Weight |
193.05 g/mol |
IUPAC Name |
2-(1-isocyanocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H16BNO2/c1-8(2)9(3,4)14-11(13-8)10(12-5)6-7-10/h6-7H2,1-4H3 |
InChI Key |
AMQSNSZXSIEFIN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


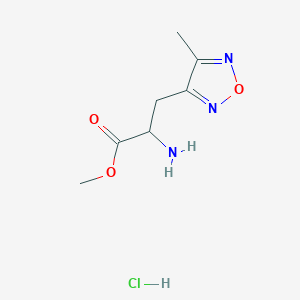
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid](/img/structure/B13506324.png)
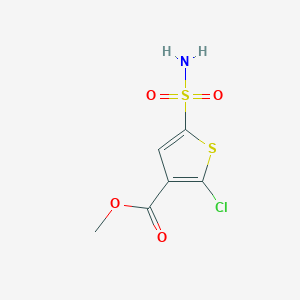

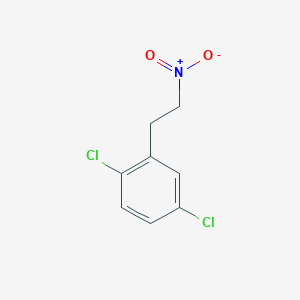
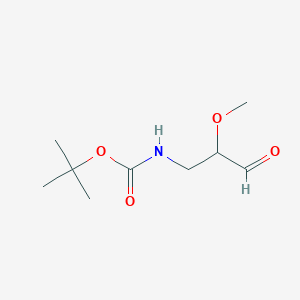
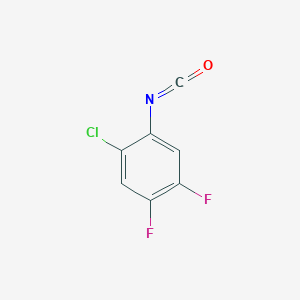
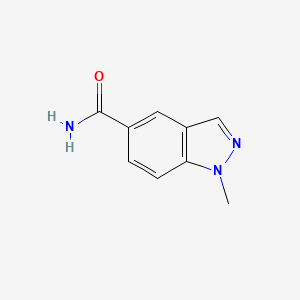
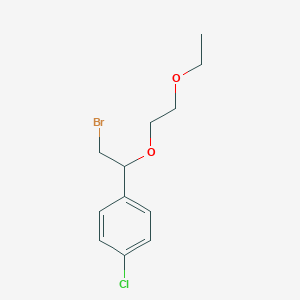
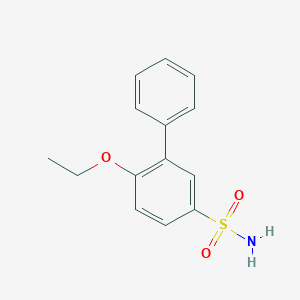
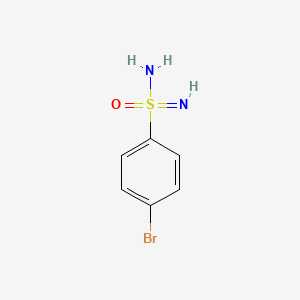
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
